3-(Ethoxymethyl)aniline
Overview
Description
3-(Ethoxymethyl)aniline: is an organic compound with the molecular formula C9H13NO . It is a derivative of aniline, where the amino group is substituted with an ethoxymethyl group at the meta position. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Ethoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with ethanol in the presence of a base to form 3-(ethoxymethyl)nitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The nitro compound is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to produce the desired aniline derivative .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with a palladium catalyst or other reducing agents like tin (Sn) in hydrochloric acid (HCl).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-(Ethoxymethyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the preparation of dyes, pigments, and polymers .
Biology: In biological research, it is used as a building block for the synthesis of bioactive molecules and pharmaceuticals .
Medicine: The compound is investigated for its potential therapeutic properties and is used in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, coatings, and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Aniline: The parent compound, with a simple amino group attached to a benzene ring.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
3-Methylaniline: An aniline derivative with a methyl group attached to the meta position of the benzene ring.
Uniqueness: 3-(Ethoxymethyl)aniline is unique due to the presence of the ethoxymethyl group, which imparts different chemical and physical properties compared to other aniline derivatives. This substitution can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(ethoxymethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBRGJVPVQYJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310109 | |
Record name | 3-(Ethoxymethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-96-6 | |
Record name | 3-(Ethoxymethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80171-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Ethoxymethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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